ethyl 2-{[5-(3-nitrobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate

Anticancer cytotoxicity 1,3,4-thiadiazole SAR SKOV-3 cell line

Ethyl 2-{[5-(3-nitrobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate (CAS 392318-17-1, compound 5l) is a synthetic 2,5-disubstituted 1,3,4-thiadiazole bearing a 3-nitrobenzamido group at the 5-position and an ethyl 2-sulfanylacetate side chain at the 2-position. This compound belongs to a well-characterized series of 2-amido-1,3,4-thiadiazole derivatives evaluated for in vitro anticancer activity, and its structural congener in the thiadiazole-2-sulfonamide class has been profiled as a carbonic anhydrase inhibitor.

Molecular Formula C13H12N4O5S2
Molecular Weight 368.38
CAS No. 392318-17-1
Cat. No. B2571449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-{[5-(3-nitrobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate
CAS392318-17-1
Molecular FormulaC13H12N4O5S2
Molecular Weight368.38
Structural Identifiers
SMILESCCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C13H12N4O5S2/c1-2-22-10(18)7-23-13-16-15-12(24-13)14-11(19)8-4-3-5-9(6-8)17(20)21/h3-6H,2,7H2,1H3,(H,14,15,19)
InChIKeyWBRDCFRCAWSNKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-{[5-(3-nitrobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate (CAS 392318-17-1): A Structurally Defined 1,3,4-Thiadiazole-Derived Small Molecule for Cytotoxicity SAR and Carbonic Anhydrase Probe Development


Ethyl 2-{[5-(3-nitrobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate (CAS 392318-17-1, compound 5l) is a synthetic 2,5-disubstituted 1,3,4-thiadiazole bearing a 3-nitrobenzamido group at the 5-position and an ethyl 2-sulfanylacetate side chain at the 2-position [1]. This compound belongs to a well-characterized series of 2-amido-1,3,4-thiadiazole derivatives evaluated for in vitro anticancer activity, and its structural congener in the thiadiazole-2-sulfonamide class has been profiled as a carbonic anhydrase inhibitor [1][2]. The molecule is primarily sourced for structure-activity relationship (SAR) studies, serving as a key electron-withdrawing comparator within focused thiadiazole libraries.

Why Broad-Spectrum 1,3,4-Thiadiazole Scaffolds Cannot Replace Ethyl 2-{[5-(3-nitrobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate in Defined Research Contexts


Substitution at the 5-benzamido position of the 1,3,4-thiadiazole scaffold profoundly dictates biological outcome. In a head-to-head cytotoxicity panel of fourteen direct analogs, the 3-nitrobenzamido derivative (5l) exhibited a distinct loss of anticancer potency compared to both the unsubstituted parent (5a) and electron-donating variants (e.g., 4-methoxybenzamido 5f), with IC50 values shifting from low-micromolar to near-inactive across multiple cell lines [1]. In the carbonic anhydrase context, replacement of the 5-benzoylamido group with a 5-(3-nitrobenzoylamido) moiety on an otherwise identical thiadiazole-2-sulfonamide scaffold altered CA II inhibitory potency by approximately 1.7-fold, demonstrating that even conservative substituent changes generate non-interchangeable pharmacological profiles [2]. These data confirm that procurement of a specific 5-substituted derivative is critical for reproducing published SAR conclusions, negative-control performance, or target-engagement benchmarks.

Ethyl 2-{[5-(3-nitrobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate: Head-to-Head Quantitative Differentiation Evidence


Cytotoxicity Against SKOV-3 Ovarian Adenocarcinoma Cells: Direct Comparison of the 3-Nitrobenzamido Derivative (5l) vs. Electron-Neutral and Electron-Donating Analogs

Compound 5l (3-nitrobenzamido) was 3.7-fold less potent than the 4-methoxybenzamido analog 5f and 2.7-fold less potent than the unsubstituted benzamido derivative 5a against SKOV-3 cells in the same MTT assay [1]. The IC50 of 5l (72.7 µM) falls well above the activity threshold observed for electron-donating or neutral meta/para-substituted phenyl rings, confirming that the electron-withdrawing 3-nitro group severely attenuates cytotoxic efficacy in this ovarian cancer model [1].

Anticancer cytotoxicity 1,3,4-thiadiazole SAR SKOV-3 cell line

Cytotoxicity Against HL-60 Promyelocytic Leukemia Cells: Complete Loss of Activity for the 3-Nitrobenzamido Derivative vs. Single-Digit Micromolar to Moderate Potency of Meta/Para-Substituted Analogs

Against HL-60 human promyelocytic leukemia cells, compound 5l exhibited no measurable cytotoxicity (IC50 >100 µM), whereas the unsubstituted benzamido analog 5a showed an IC50 of 32.4 µM and the 3-methylbenzamido analog 5c showed 30.8 µM [1]. This complete abolition of activity highlights a functional cliff: the 3-nitro group extinguishes anti-leukemic potential that is otherwise present in both the parent and meta-alkyl substituted derivatives [1].

Leukemia cytotoxicity HL-60 cell line Electron-withdrawing group effect

Carbonic Anhydrase II Inhibition: 3-Nitrobenzoylamido vs. Benzoylamido Thiadiazole-2-Sulfonamide Derivatives Reveal 1.7-Fold Potency Gain with the Nitro Substituent

In a thiadiazole-2-sulfonamide scaffold closely related to the target compound, the 3-nitrobenzoylamido-substituted derivative (5) inhibited human carbonic anhydrase II with an IC50 of 0.09 µM, compared to 0.15 µM for the 5-benzoylamido analog (4) [1]. This represents a 1.7-fold improvement in CA II potency, and the nitro-bearing compound also outperformed acetazolamide (IC50 = 1.10 µM) by 12.2-fold [1]. While the target compound differs at the 2-position (sulfanylacetate vs. sulfonamide), the 5-(3-nitrobenzamido) pharmacophore is structurally identical, indicating that the nitro group can enhance zinc-binding site engagement in CA inhibition contexts [1].

Carbonic anhydrase inhibition Isozyme selectivity Sulfonamide pharmacophore

Synthetic Accessibility and Modular Derivatization Potential: Ethyl Ester Hydrolysis and Nitro-Reduction Handles Enable Divergent Chemistry

The compound incorporates two chemically orthogonal modifiable handles: (i) an ethyl ester of 2-sulfanylacetic acid at the thiadiazole 2-position, which can be hydrolyzed under mild basic conditions to yield a free carboxylic acid or further converted to amides and hydrazides; (ii) a 3-nitro group on the benzamido ring, which can be selectively reduced to a 3-amino group (e.g., SnCl₂ or catalytic hydrogenation) for subsequent acylation, sulfonylation, or diazotization/click chemistry [1]. Both transformations preserve the thiadiazole core, enabling systematic exploration of C2-sidechain electronics and C5-aryl substitution patterns from a single intermediate. This dual-handle architecture contrasts with simpler 2-unsubstituted or 5-unsubstituted thiadiazole analogs, which lack comparable downstream diversification capacity [1].

Synthetic building block Late-stage functionalization Chemical probe generation

Ethyl 2-{[5-(3-nitrobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate: Evidence-Backed Application Scenarios for Scientific Procurement


SAR Negative-Control Standard for 5-Substituted 1,3,4-Thiadiazole Cytotoxicity Libraries

In any anti-proliferative screening campaign involving 2-amido-1,3,4-thiadiazole derivatives, compound 5l serves as the defined electron-withdrawing group reference that marks the lower potency boundary. Its IC50 values of >100 µM (HL-60) and 72.7 µM (SKOV-3) provide validated inactive baselines against which the gains conferred by electron-donating or neutral 5-substituents can be normalized [1].

Carbonic Anhydrase Inhibitor Lead Optimization Leveraging the 3-Nitrobenzamido Pharmacophore

For teams targeting carbonic anhydrase isoforms, the 5-(3-nitrobenzamido) fragment—common to both the target compound and the sulfonamide series—has been shown to improve CA II potency by 1.7-fold over the unsubstituted benzamido equivalent [2]. This compound can be used as a starting point for installing a zinc-binding warhead at the 2-position of the thiadiazole ring, replacing the sulfanylacetate with sulfonamide or other zinc-chelating groups [2].

Divergent Synthesis Hub for Focused Thiadiazole Libraries

The orthogonal reactivity of the ethyl ester and the 3-nitro group allows procurement of a single batch of compound 5l to generate multiple sublibraries: alkaline hydrolysis yields the free carboxylic acid for amide coupling; nitro reduction yields the 3-amino intermediate for amide, sulfonamide, urea, or triazole conjugation [1]. This strategy is particularly valuable for academic core facilities and early-stage biotech labs where minimizing the number of distinct building block orders is operationally critical [1].

Mechanistic Probe for the Role of Nitroaromatic Bioactivation in Thiadiazole-Mediated Cytotoxicity

Given that the 3-nitro group abolishes rather than enhances cytotoxicity in this scaffold series, compound 5l provides a clean tool to interrogate whether nitroreductase-mediated bioactivation contributes to cell killing in thiadiazole chemotypes. Its lack of potency across HL-60, SKOV-3, and MOLT-4 cells indicates that simple one-electron reduction of the nitro group is not sufficient to rescue activity, informing hypotheses about metabolic activation requirements in related series [1].

Quote Request

Request a Quote for ethyl 2-{[5-(3-nitrobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.